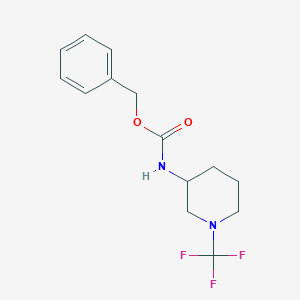
((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate: is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes an acetoxy group and a chlorine atom, which contribute to its reactivity and functional versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, often a tetrahydrofuran derivative.
Acetoxylation: The acetoxy group is introduced via an acetoxylation reaction, commonly using acetic anhydride in the presence of a catalyst like pyridine.
Final Assembly: The final step involves the coupling of the chlorinated and acetoxylated intermediates to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the acetoxy group or reduction of the chlorine atom.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines, ethers, or thioethers.
科学的研究の応用
Chemistry
In
特性
分子式 |
C9H13ClO5 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-acetyloxy-5-chlorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3/t7-,8+,9-/m0/s1 |
InChIキー |
GQSXLWYUQVFOLK-YIZRAAEISA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@H](O1)Cl)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(CC(O1)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)


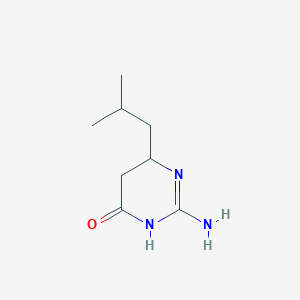
![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
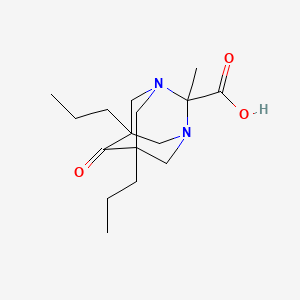
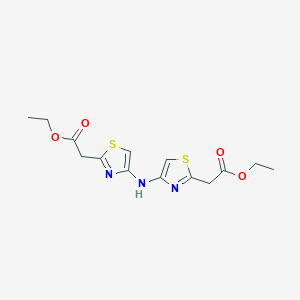
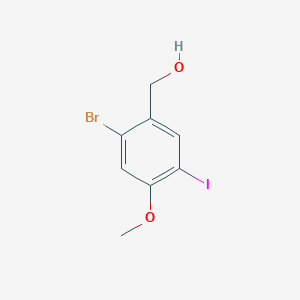
![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)

![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)
